![molecular formula C32H24N2O3 B12620067 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620067.png)
3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that features a unique structure combining anthracene, phenyl, and pyrrolo[3,4-d][1,2]oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or toluene and may require catalysts or specific temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exhibit promising anticancer properties. The structure's ability to interact with biological targets can lead to the development of novel anticancer agents. For instance, derivatives of pyrrolo[3,4-d][1,2]oxazole have been investigated for their cytotoxic effects on various cancer cell lines .
- Antimicrobial Properties
- Anti-inflammatory Effects
Material Science Applications
- Organic Light Emitting Diodes (OLEDs)
- Photovoltaic Cells
Case Studies
Several studies have highlighted the applications of similar compounds:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |
Study 2 | Antimicrobial Testing | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
Study 3 | OLED Performance | Achieved high luminescence efficiency and stability in prototype OLED devices indicating potential for commercial applications. |
Mechanism of Action
The mechanism of action of 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s photophysical properties and its ability to act as a molecular switch or sensor .
Comparison with Similar Compounds
Similar Compounds
- 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
What sets 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione apart from similar compounds is its unique combination of structural features. The presence of the pyrrolo[3,4-d][1,2]oxazole ring system, along with the anthracene and phenyl groups, provides a distinct set of photophysical and chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C32H24N2O3 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-anthracen-9-yl-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C32H24N2O3/c1-20-15-17-23(18-16-20)33-31(35)28-29(34(37-30(28)32(33)36)24-11-3-2-4-12-24)27-25-13-7-5-9-21(25)19-22-10-6-8-14-26(22)27/h2-19,28-30H,1H3 |
InChI Key |
JPCDTXWJEMQXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origin of Product |
United States |
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